6-amino-2-methyl-1H-pyrimidin-4-one

描述

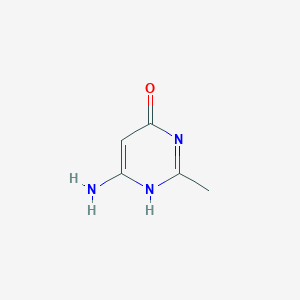

6-Amino-2-methyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by an amino group at position 6, a methyl group at position 2, and a ketone at position 4 (Figure 1). Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol.

属性

IUPAC Name |

6-amino-2-methyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHONLHZERWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-1H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring . The reaction conditions generally include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to increase yield and purity. This may include the use of more efficient catalysts, higher temperatures, and longer reaction times .

化学反应分析

Types of Reactions

6-amino-2-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group at position 6 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring .

科学研究应用

6-amino-2-methyl-1H-pyrimidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

作用机制

The mechanism of action of 6-amino-2-methyl-1H-pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects . The specific pathways involved depend on the particular application and target organism.

相似化合物的比较

Physical Properties :

- CAS Numbers : Discrepancies exist across sources; primary CAS numbers include 767-16-8 (hydrated form) and 1004-40-6 (anhydrous) .

- Melting Point: Not explicitly reported in the evidence, but analogous compounds (e.g., 6-amino-2-methoxy derivatives) exhibit melting points >200°C .

The structural analogs of 6-amino-2-methyl-1H-pyrimidin-4-one vary primarily at position 2 (Figure 2). Key differences in substituents, synthesis, and properties are summarized below:

Table 1: Structural and Physical Comparison

Key Findings:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methyl (-CH₃): Enhances lipophilicity and stability due to its electron-donating nature. Methoxy (-OCH₃): Introduces polarity and hydrogen-bonding capacity, increasing solubility in aqueous media. The higher melting point (214–216°C) compared to methyl analogs suggests stronger intermolecular interactions . Methylthio (-SCH₃): Sulfur’s polarizability may enhance binding to metal ions or biological targets. The molecular weight increases significantly (157.19 g/mol), affecting pharmacokinetics .

Stability and Crystal Packing

- Perchlorate Salts: highlights the crystal structure of 2-amino-6-methylpyrimidin-4(1H)-one perchlorate, stabilized by N–H⋯O and π–π stacking interactions. Such salts improve solubility for formulation .

常见问题

Basic: What are the optimal synthetic routes for 6-amino-2-methyl-1H-pyrimidin-4-one?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Condensation of urea or thiourea with β-keto esters or β-diketones under acidic or basic conditions to form the pyrimidine ring.

- Step 2: Selective functionalization at the 2- and 6-positions using methylating agents (e.g., methyl iodide) and amino group introduction via nucleophilic substitution or reductive amination.

- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst) significantly impact yield and purity. For example, using ethanol as a solvent at reflux (78°C) with catalytic acetic acid improves cyclization efficiency .

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Urea, ethyl acetoacetate, HCl (reflux, 6h) | 65% |

| 2 | NH₃/MeOH, 60°C, 4h | 72% |

Basic: Which spectroscopic techniques are effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.0 ppm for pyrimidine ring) and methyl/amino groups (δ 2.1–2.5 ppm for CH₃; δ 5.0–6.0 ppm for NH₂).

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 140.082 for C₅H₈N₃O).

- IR: Identify carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹).

Reference Data:

| Technique | Key Peaks | Source |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 6.7 (s, C5-H) | |

| HRMS | m/z 140.082 (calc. 140.082) |

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from polymorphism, hydration states, or impurities. Mitigation strategies:

Recrystallization: Use solvents like DMSO/water or ethanol to isolate pure polymorphs.

Thermal Analysis (DSC/TGA): Differentiate hydrated vs. anhydrous forms (e.g., a 214–216°C mp for anhydrous vs. 200–202°C for monohydrate) .

X-ray Diffraction: Resolve structural ambiguities by comparing experimental and calculated crystal packing (e.g., hydrogen-bonding networks in ) .

Advanced: What experimental strategies are used to study the bioactivity of this compound?

Answer:

- Enzyme Inhibition Assays: Screen against kinases or oxidoreductases using fluorescence-based assays (IC₅₀ determination).

- Cellular Studies: Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.

- Molecular Docking: Predict binding interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina, guided by crystallographic data .

Example Finding:

A derivative showed IC₅₀ = 12 μM against breast cancer cells (MCF-7), linked to ROS generation and mitochondrial dysfunction .

Advanced: How to design experiments to study the compound’s reactivity under varying conditions?

Answer:

- Solvent Effects: Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents.

- pH-Dependent Studies: Monitor tautomerization (e.g., keto-enol equilibrium) via UV-Vis spectroscopy at pH 2–12.

- Catalytic Screening: Test transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions at the 4-position.

Case Study:

In basic conditions (pH >10), the 4-keto group undergoes nucleophilic attack, forming Schiff bases with aldehydes (confirmed by LC-MS) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- DFT Calculations: Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity.

- MD Simulations: Simulate binding stability in protein active sites (e.g., 100 ns trajectories for ATP-binding pockets).

- QSAR Models: Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants .

Example Output:

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Binding Affinity (ΔG, kcal/mol) | -8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。